molecular formula C₁₅H₅D₄FO₂ B1141233 フルインジオン CAS No. 1246820-41-6

フルインジオン

カタログ番号 B1141233
CAS番号: 1246820-41-6
分子量: 244.25
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Fluindione-related compounds often involves innovative methods to incorporate fluorine atoms or fluorinated groups into molecules. For example, a study describes a highly stereoselective synthesis of fluorinated 1,3-disubstituted isoindolines using a tandem nucleophilic addition-intramolecular aza-Michael reaction, showcasing the ability to introduce varying degrees of fluorination into the molecular structure (Fustero, 2010).

Molecular Structure Analysis

The molecular structure of Fluindione and related fluorinated compounds is often analyzed through techniques like X-ray crystallography. A study on fluorinated anti-fluorenacenedione provided insights into the planar structure of the molecule and the significance of intramolecular distances involving fluorine atoms, highlighting the dense packing within the crystal structure (Miyata, 2007).

Chemical Reactions and Properties

Fluorinated compounds, including Fluindione derivatives, participate in unique chemical reactions, leveraging the electron-withdrawing properties of fluorine. For instance, photoinduced electron transfer reactions are utilized in macromolecular syntheses, demonstrating the versatility of fluorinated compounds in polymer chemistry (Dadashi-Silab, 2016).

Physical Properties Analysis

The physical properties of Fluindione-related compounds, such as absorption coefficients and fluorescence quantum yields, are influenced by fluorination. A study on BN-heteroacenes and diazabenzoindoles based on the pyrrole[3,2-b]pyrrole scaffold showed that fluorine incorporation affects molecular geometries and electronic properties, leading to high absorption coefficients and fluorescence quantum yields (Tasior, 2016).

Chemical Properties Analysis

The introduction of fluorine atoms into molecules like Fluindione alters their chemical properties significantly. For example, a study on the development and validation of a stability-indicating RP-HPLC and UV spectrophotometric methods for the estimation of Fluindione highlighted the importance of analytical techniques in understanding the stability and reactivity of fluorinated pharmaceutical compounds (Rao, 2015).

科学的研究の応用

ハーブと薬物の相互作用

フルインジオンとハーブサプリメントの相互作用は、重要な研究分野です。 症例報告では、フルインジオンとニンニクの併用でINR値が異常になったことが報告されており、ニンニクがフルインジオンの代謝を促進する可能性が示唆されています {svg_1}。これは、フルインジオンが他の物質とどのように相互作用するかを理解することが、その有効性と安全性プロファイルを変化させる可能性があることを示しています。

高齢者集団における薬物動態

フルインジオンの薬物動態は、80歳以上の高齢者で研究されており、高齢者の入院患者における薬物への反応のばらつきが明らかになっています {svg_2}。この研究は、高齢者は薬物に対する生理学的反応が異なることが多いことから、高齢者における投与量レジメンの最適化と治療効果の向上に不可欠です。

薬力学とビタミンK阻害

フルインジオンの作用機序は、血液凝固に不可欠なビタミンKの再利用を阻害することです。 研究では、この相互作用をモデル化して、薬物の薬力学をより深く理解してきました {svg_3}。この知識は、患者の反応を予測し、治療プロトコルをそれに応じて調整するために不可欠です。

抗凝固療法のモニタリング

フルインジオンによる抗凝固療法の有効性を監視することは、もう一つの重要な用途です。 国際標準化比(INR)は、血液が凝固するのにかかる時間を測定するために使用され、フルインジオンを投与されている患者のモニタリングのための標準的なツールです {svg_4}。この分野の研究は、安全で効果的な抗凝固のためのパラメータを洗練するのに役立ちます。

薬物代謝とシトクロムP450

フルインジオンの代謝には、シトクロムP450酵素が関与しています。シトクロムP450酵素は、体内における様々な物質の酸化分解に関与しています。 このプロセスを理解することは、薬物相互作用と潜在的な副作用を予測するために不可欠です {svg_5}.

症例研究に基づく臨床的発現

症例研究は、フルインジオンの現実世界における用途、すなわち治療上の利点と潜在的なリスクに関する貴重な洞察を提供します。 これらの研究は、抗凝固剤としてのフルインジオンの使用に関する臨床ガイドラインと患者教育の基礎となっています {svg_6}.

作用機序

Target of Action

Fluindione primarily targets the Vitamin K epOxide Reductase Complex Subunit 1 (VKORC1) . VKORC1 is a key enzyme in the vitamin K cycle, which is essential for the activation of several clotting factors in the blood coagulation cascade.

Mode of Action

Fluindione acts as an inhibitor of VKORC1 . By inhibiting VKORC1, Fluindione prevents the reduction of vitamin K epoxide to its active form, vitamin K hydroquinone . This active form of vitamin K is a necessary cofactor for the gamma-carboxylation of glutamic acid residues on the N-terminal regions of vitamin K-dependent proteins, including several blood coagulation factors .

Biochemical Pathways

The inhibition of VKORC1 by Fluindione affects the vitamin K cycle and, consequently, the blood coagulation cascade . The affected coagulation factors include II, VII, IX, and X, as well as the regulatory factors protein C, protein S, and protein Z . The inhibition of these factors reduces the thrombogenicity of clots .

Pharmacokinetics

The pharmacokinetics of Fluindione is characterized by a monocompartmental model . The clearance of Fluindione decreases with age and with prior administration of certain medications . The half-life of Fluindione is notably long, with a median of 69 hours .

Result of Action

The molecular effect of Fluindione’s action is the prevention of the activation of several coagulation factors, leading to a decrease in blood clot formation . On a cellular level, this results in a reduced ability for blood to clot, which can prevent conditions such as venous thrombosis and pulmonary embolism .

Action Environment

The action, efficacy, and stability of Fluindione can be influenced by various environmental factors. These include the patient’s age, genetic factors, and the presence of other medications . For instance, certain medications can increase the metabolism of Fluindione, potentially reducing its effectiveness .

Safety and Hazards

Fluindione should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

将来の方向性

While Fluindione is the most frequently prescribed oral anticoagulant in France, it is not known to be a frequent cause of DRESS. However, the number of reports found is probably underestimated. The seriousness of DRESS, as all immuno-allergic adverse effects, contraindicates Fluindione reintroduction .

特性

IUPAC Name

2-(4-fluorophenyl)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASXCEITKQITLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046211
Record name Fluindione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

957-56-2
Record name Fluindione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluindione [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluindione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13136
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluindione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluindione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.258
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUINDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ35YMS20Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the mechanism of action of fluindione?

A: Fluindione is a vitamin K antagonist (VKA) that acts as an anticoagulant by inhibiting the enzyme vitamin K epoxide reductase (VKOR). [] VKOR is crucial for regenerating the active, reduced form of vitamin K, which is essential for the synthesis of active clotting factors II, VII, IX, and X in the liver. [] By inhibiting VKOR, fluindione reduces the production of these clotting factors, ultimately leading to anticoagulation. [, ]

Q2: What is the molecular formula and weight of fluindione?

A: Fluindione has the molecular formula C16H12O3 and a molecular weight of 252.27 g/mol. [, ]

Q3: What analytical techniques are commonly used to characterize fluindione?

A: High-performance liquid chromatography (HPLC) with UV detection is a widely employed technique for quantifying fluindione in biological samples and pharmaceutical formulations. [, ] UV spectrophotometry is another useful technique for characterizing and quantifying fluindione, especially in bulk drug substance analysis. [, ]

Q4: How is fluindione absorbed and metabolized in the body?

A: Fluindione is almost completely absorbed from the gastrointestinal tract. [] It is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9, with some contribution from CYP1A2 and CYP3A4. [, , , ]

Q5: How do genetic factors influence the response to fluindione?

A: Polymorphisms in genes encoding VKORC1 and CYP2C9 significantly influence the individual response to fluindione therapy. [, , , ] Patients with certain VKORC1 genotypes may require lower doses of fluindione to achieve target anticoagulation levels. [] Additionally, CYP2C9 polymorphisms can affect fluindione metabolism, potentially leading to dose adjustments. [, ] Interestingly, unlike with other VKAs like warfarin, CYP2C9 polymorphisms may have a lesser impact on fluindione dose requirements in elderly patients. []

Q6: What are the common clinical indications for fluindione therapy?

A: Fluindione is primarily prescribed for the prevention and treatment of thromboembolic events, such as deep vein thrombosis and pulmonary embolism. [, ] It is also utilized for stroke prevention in individuals with atrial fibrillation, particularly in France where it is more commonly prescribed than warfarin. [, , ]

Q7: What are some known drug interactions with fluindione?

A: Fluindione is known to interact with several medications. For instance, co-administration of fluindione with medications that inhibit CYP2C9, such as miconazole, can lead to an increase in fluindione blood levels and enhance its anticoagulant effect. [] Similarly, high-dose intravenous methylprednisolone has been shown to potentiate the effects of fluindione, likely through CYP450 enzyme inhibition. []

Q8: Are there specific adverse effects associated with fluindione therapy?

A: Similar to other VKAs, bleeding is a significant concern with fluindione use. [, ] Additionally, some individuals may experience hypersensitivity reactions, manifesting as cutaneous, hepatic, or renal disorders. [, , , , , ] These reactions are often associated with fever and eosinophilia. [, , , ]

Q9: Can fluindione cause renal complications?

A: Fluindione has been associated with both acute and chronic nephritis. [, ] While the exact mechanism remains unclear, an immunoallergic reaction is suspected. [, ] Early recognition and fluindione withdrawal are crucial for managing these complications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。